molecular formula C24H21F2NO3 B601703 (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 1593543-07-7

(3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No. B601703
M. Wt: 409.44
InChI Key:
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Patent
US09388440B2

Procedure details

10 gms of 3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one was dissolved in 50 ml of methanol and 5 gms of 5% Pd/C was added at 20-25° C. Reaction mass was maintained about 30 minutes under hydrogen pressure. Filtered the catalyst and washed with methanol. The obtained reaction mass was distilled under vacuum at 70° C. and recrystalised from dichloromethane to produce 5 gms of 1-(4-Fluoro-phenyl)-3-[3-(4-fluoro-phenyl)-3-hydroxy-propyl]-4-(4-hydroxy-phenyl)-azetidin-2-one.
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH:9]([C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1)[CH2:10][CH2:11][CH:12]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([O:22]CC3C=CC=CC=3)=[CH:18][CH:17]=2)[N:14]([C:30]2[CH:35]=[CH:34][C:33]([F:36])=[CH:32][CH:31]=2)[C:13]1=[O:37])C1C=CC=CC=1>CO.[Pd]>[F:36][C:33]1[CH:32]=[CH:31][C:30]([N:14]2[CH:15]([C:16]3[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=3)[CH:12]([CH2:11][CH2:10][CH:9]([C:38]3[CH:39]=[CH:40][C:41]([F:44])=[CH:42][CH:43]=3)[OH:8])[C:13]2=[O:37])=[CH:35][CH:34]=1

Inputs

Step One
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC1C(N(C1C1=CC=C(C=C1)OCC1=CC=CC=C1)C1=CC=C(C=C1)F)=O)C1=CC=C(C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was maintained about 30 minutes under hydrogen pressure
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the catalyst
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The obtained reaction mass
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum at 70° C.
CUSTOM
Type
CUSTOM
Details
recrystalised from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(C1C1=CC=C(C=C1)O)CCC(O)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09388440B2

Procedure details

10 gms of 3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one was dissolved in 50 ml of methanol and 5 gms of 5% Pd/C was added at 20-25° C. Reaction mass was maintained about 30 minutes under hydrogen pressure. Filtered the catalyst and washed with methanol. The obtained reaction mass was distilled under vacuum at 70° C. and recrystalised from dichloromethane to produce 5 gms of 1-(4-Fluoro-phenyl)-3-[3-(4-fluoro-phenyl)-3-hydroxy-propyl]-4-(4-hydroxy-phenyl)-azetidin-2-one.
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH:9]([C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1)[CH2:10][CH2:11][CH:12]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([O:22]CC3C=CC=CC=3)=[CH:18][CH:17]=2)[N:14]([C:30]2[CH:35]=[CH:34][C:33]([F:36])=[CH:32][CH:31]=2)[C:13]1=[O:37])C1C=CC=CC=1>CO.[Pd]>[F:36][C:33]1[CH:32]=[CH:31][C:30]([N:14]2[CH:15]([C:16]3[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=3)[CH:12]([CH2:11][CH2:10][CH:9]([C:38]3[CH:39]=[CH:40][C:41]([F:44])=[CH:42][CH:43]=3)[OH:8])[C:13]2=[O:37])=[CH:35][CH:34]=1

Inputs

Step One
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC1C(N(C1C1=CC=C(C=C1)OCC1=CC=CC=C1)C1=CC=C(C=C1)F)=O)C1=CC=C(C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was maintained about 30 minutes under hydrogen pressure
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the catalyst
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The obtained reaction mass
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum at 70° C.
CUSTOM
Type
CUSTOM
Details
recrystalised from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(C1C1=CC=C(C=C1)O)CCC(O)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09388440B2

Procedure details

10 gms of 3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one was dissolved in 50 ml of methanol and 5 gms of 5% Pd/C was added at 20-25° C. Reaction mass was maintained about 30 minutes under hydrogen pressure. Filtered the catalyst and washed with methanol. The obtained reaction mass was distilled under vacuum at 70° C. and recrystalised from dichloromethane to produce 5 gms of 1-(4-Fluoro-phenyl)-3-[3-(4-fluoro-phenyl)-3-hydroxy-propyl]-4-(4-hydroxy-phenyl)-azetidin-2-one.
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH:9]([C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1)[CH2:10][CH2:11][CH:12]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([O:22]CC3C=CC=CC=3)=[CH:18][CH:17]=2)[N:14]([C:30]2[CH:35]=[CH:34][C:33]([F:36])=[CH:32][CH:31]=2)[C:13]1=[O:37])C1C=CC=CC=1>CO.[Pd]>[F:36][C:33]1[CH:32]=[CH:31][C:30]([N:14]2[CH:15]([C:16]3[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=3)[CH:12]([CH2:11][CH2:10][CH:9]([C:38]3[CH:39]=[CH:40][C:41]([F:44])=[CH:42][CH:43]=3)[OH:8])[C:13]2=[O:37])=[CH:35][CH:34]=1

Inputs

Step One
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC1C(N(C1C1=CC=C(C=C1)OCC1=CC=CC=C1)C1=CC=C(C=C1)F)=O)C1=CC=C(C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was maintained about 30 minutes under hydrogen pressure
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the catalyst
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The obtained reaction mass
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum at 70° C.
CUSTOM
Type
CUSTOM
Details
recrystalised from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(C1C1=CC=C(C=C1)O)CCC(O)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09388440B2

Procedure details

10 gms of 3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one was dissolved in 50 ml of methanol and 5 gms of 5% Pd/C was added at 20-25° C. Reaction mass was maintained about 30 minutes under hydrogen pressure. Filtered the catalyst and washed with methanol. The obtained reaction mass was distilled under vacuum at 70° C. and recrystalised from dichloromethane to produce 5 gms of 1-(4-Fluoro-phenyl)-3-[3-(4-fluoro-phenyl)-3-hydroxy-propyl]-4-(4-hydroxy-phenyl)-azetidin-2-one.
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH:9]([C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1)[CH2:10][CH2:11][CH:12]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([O:22]CC3C=CC=CC=3)=[CH:18][CH:17]=2)[N:14]([C:30]2[CH:35]=[CH:34][C:33]([F:36])=[CH:32][CH:31]=2)[C:13]1=[O:37])C1C=CC=CC=1>CO.[Pd]>[F:36][C:33]1[CH:32]=[CH:31][C:30]([N:14]2[CH:15]([C:16]3[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=3)[CH:12]([CH2:11][CH2:10][CH:9]([C:38]3[CH:39]=[CH:40][C:41]([F:44])=[CH:42][CH:43]=3)[OH:8])[C:13]2=[O:37])=[CH:35][CH:34]=1

Inputs

Step One
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC1C(N(C1C1=CC=C(C=C1)OCC1=CC=CC=C1)C1=CC=C(C=C1)F)=O)C1=CC=C(C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was maintained about 30 minutes under hydrogen pressure
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the catalyst
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The obtained reaction mass
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum at 70° C.
CUSTOM
Type
CUSTOM
Details
recrystalised from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(C1C1=CC=C(C=C1)O)CCC(O)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.